molecular formula C16H18ClN B2576628 phenyl(2-phenylcyclopropyl)methanamine hydrochloride CAS No. 2243520-83-2

phenyl(2-phenylcyclopropyl)methanamine hydrochloride

Cat. No.: B2576628
CAS No.: 2243520-83-2
M. Wt: 259.78
InChI Key: BGMLLXDJZONYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl(2-phenylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C16H17N·HCl. It is a crystalline powder that is used in various scientific research applications. The compound is known for its unique structure, which includes a cyclopropyl ring fused with a phenyl group, making it an interesting subject for chemical studies.

Scientific Research Applications

Phenyl(2-phenylcyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological pathways and mechanisms

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(2-phenylcyclopropyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: The initial step involves the formation of the cyclopropyl ring. This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.

    Attachment of the Phenyl Group: The next step is the attachment of the phenyl group to the cyclopropyl ring. This can be done through a Friedel-Crafts alkylation reaction, where the cyclopropyl ring is treated with a phenyl halide in the presence of a Lewis acid catalyst.

    Formation of the Methanamine Group: The final step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction, where the intermediate compound is treated with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-phenylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Properties

IUPAC Name

phenyl-(2-phenylcyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N.ClH/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12;/h1-10,14-16H,11,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMLLXDJZONYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC=CC=C2)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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